![molecular formula C18H14N2OS2 B2955473 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide CAS No. 2034253-51-3](/img/structure/B2955473.png)
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide is an organic compound that features a bithiophene core, which is a common structural motif in organic electronics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 2-halothiophenes in the presence of a palladium catalyst.
Attachment of the Ethyl Group: The ethyl group can be introduced via a Grignard reaction, where an ethyl magnesium bromide reacts with the bithiophene core.
Formation of the Cyanobenzamide Moiety: The final step involves the reaction of the ethyl-bithiophene intermediate with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanobenzamide moiety can be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide has several scientific research applications:
Materials Science: It can be used as a building block for organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific proteins or enzymes.
Biological Studies: It can be used in studies involving the interaction of small molecules with biological macromolecules.
作用机制
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bithiophene core can facilitate π-π stacking interactions, while the cyanobenzamide moiety can form hydrogen bonds with target molecules . These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2’-Bithiophene: A simpler compound with a similar core structure but lacking the ethyl and cyanobenzamide groups.
Dithieno[3,2-b2′,3′-d]thiophene: Another thiophene-based compound with extended π-conjugation.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide is unique due to the presence of both the bithiophene core and the cyanobenzamide moiety, which together enhance its electronic properties and potential for specific interactions with biological targets .
属性
IUPAC Name |
4-cyano-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c19-11-13-1-3-14(4-2-13)18(21)20-9-7-16-5-6-17(23-16)15-8-10-22-12-15/h1-6,8,10,12H,7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLYYGZGGSWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-chloro-2-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2955391.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2955393.png)
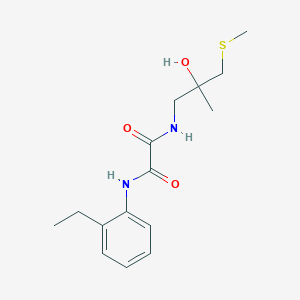
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2955397.png)
![1-(3,4-Dichlorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2955398.png)
![2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide](/img/structure/B2955402.png)

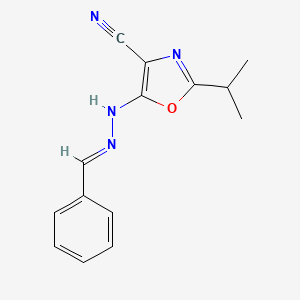
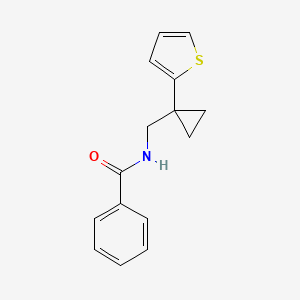

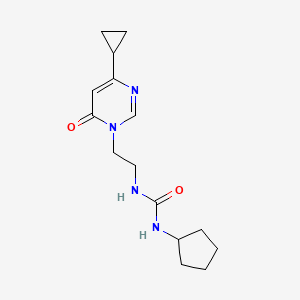
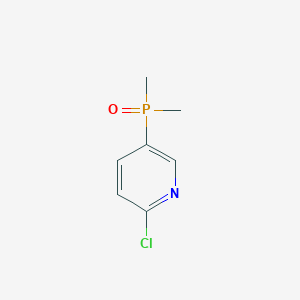
![2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2955413.png)
